Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate
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Overview
Description
“Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H22N4O3 . It belongs to the family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines . These compounds have attracted a great deal of attention in medicinal chemistry due to their significant photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazolo[1,5-a]pyrimidine core with a piperidine ring attached to it . The molecular weight of the compound is 318.371 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 318.371 Da . More specific properties like melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthetic Routes and Industrial Production
Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate has been a subject of research, particularly in the context of its synthetic routes and potential industrial production. For instance, studies have delved into the synthetic routes of related compounds, analyzing different routes to find suitable ones for industrial-scale production. These studies often involve complex multi-step processes including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and further substitution to yield the desired compound (Mi, 2015).
Stereoselective Synthesis
Research has also explored the stereoselective synthesis of amines and their derivatives using chiral sulfinamides, with this compound related compounds serving as key intermediates. These methodologies offer access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are integral in natural products and therapeutically relevant compounds (Philip et al., 2020).
Medicinal and Pharmaceutical Applications
Furthermore, the compound and its derivatives have been implicated in the treatment of various conditions, especially in the context of central nervous system (CNS) disorders. Research has identified functional chemical groups, including those present in this compound, that may serve as lead molecules for the synthesis of compounds with potential CNS activity. Such compounds have been associated with effects ranging from depression to euphoria and convulsion, suggesting a broad spectrum of potential therapeutic applications (Saganuwan, 2017).
Antimicrobial Activity
The compound's derivatives have also been studied for their antimicrobial properties. For example, research has highlighted the antibacterial activity of hybrids containing 1,2,3-triazole and 1,2,4-triazole against Staphylococcus aureus. These hybrids, which may contain structural motifs similar to this compound, are recognized for their broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms (Li & Zhang, 2021).
Future Directions
The Pyrazolo[1,5-a]pyrimidines family of compounds, to which “Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate” belongs, has attracted a great deal of attention in medicinal chemistry . Future research could focus on the development of new synthetic routes and applications of these compounds .
Properties
IUPAC Name |
tert-butyl 4-(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-16(2,3)23-15(22)19-8-5-11(6-9-19)12-10-13-17-7-4-14(21)20(13)18-12/h4,7,10-11,18H,5-6,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVJCWALFXJWQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=NC=CC(=O)N3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678347 |
Source
|
Record name | tert-Butyl 4-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228631-09-1 |
Source
|
Record name | tert-Butyl 4-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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